Cas no 1936652-91-3 (tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate)
tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate
-
- Inchi: 1S/C10H15N5O2/c1-10(2,3)17-9(16)12-4-5-15-7-13-8(6-11)14-15/h7H,4-5H2,1-3H3,(H,12,16)
- InChI Key: WUXIFSVDVSSHMU-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCN1C=NC(C#N)=N1
tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-207384-1g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 1g |
$943.0 | 2023-09-16 | |
| Enamine | EN300-207384-5g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 5g |
$2732.0 | 2023-09-16 | |
| Enamine | EN300-207384-10g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 10g |
$4052.0 | 2023-09-16 | |
| Enamine | EN300-207384-0.05g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 0.05g |
$218.0 | 2023-09-16 | |
| Enamine | EN300-207384-0.1g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 0.1g |
$326.0 | 2023-09-16 | |
| Enamine | EN300-207384-0.25g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 0.25g |
$466.0 | 2023-09-16 | |
| Enamine | EN300-207384-0.5g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 0.5g |
$735.0 | 2023-09-16 | |
| Enamine | EN300-207384-1.0g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 1g |
$943.0 | 2023-05-24 | |
| Enamine | EN300-207384-2.5g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 2.5g |
$1848.0 | 2023-09-16 | |
| Enamine | EN300-207384-5.0g |
tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate |
1936652-91-3 | 95% | 5g |
$2732.0 | 2023-05-24 |
tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate
Comprehensive Overview of tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate (CAS No. 1936652-91-3)
In the rapidly evolving field of pharmaceutical and agrochemical research, tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate (CAS No. 1936652-91-3) has emerged as a compound of significant interest. This molecule, characterized by its unique 1,2,4-triazole core and cyano functional group, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.
The compound's tert-butyl carbamate moiety plays a critical role in protecting amine groups during synthetic processes, a feature highly valued in peptide chemistry. Recent publications highlight its utility as an intermediate in the synthesis of kinase inhibitors, a hot topic in oncology research due to the growing demand for targeted cancer therapies. With the rise of AI-driven drug design, computational studies have also explored its binding affinity to various enzymatic targets, aligning with the trend of in silico screening in modern pharmacology.
From an industrial perspective, 1936652-91-3 is often discussed in forums focusing on green chemistry and sustainable synthesis. Its potential for scalable production using eco-friendly catalysts resonates with the global push toward reducing organic solvent waste. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to verify its purity, addressing the pharmaceutical industry's stringent quality control requirements.
Frequently asked questions about this compound include its stability under acidic conditions and optimal storage temperature—key concerns for laboratory handling. Additionally, its solubility profile in polar aprotic solvents is a recurring subject in synthetic chemistry communities, as it impacts reaction yields in multi-step protocols. These practical considerations make it a frequent keyword in searches related to heterocyclic building blocks and N-protecting groups.
Innovative applications of tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate extend to materials science, where its triazole ring contributes to the development of high-performance polymers with thermal resistance properties. This aligns with the surge in demand for lightweight materials in aerospace and electronics industries. Patent analyses reveal its inclusion in formulations for photoactive coatings, tapping into the renewable energy sector's interest in advanced photovoltaic materials.
As regulatory agencies emphasize REACH compliance, safety data sheets for CAS 1936652-91-3 are meticulously updated, reflecting its classification as a non-hazardous research chemical under standard conditions. This positions it favorably compared to traditional intermediates containing heavy metals or reactive halogens, meeting the industry's shift toward benign-by-design compounds. Such attributes contribute to its growing presence in academic curricula as a model compound for teaching advanced organic synthesis techniques.
The compound's relevance in bioconjugation chemistry further expands its appeal, particularly in the development of antibody-drug conjugates (ADCs)—a frontier in precision medicine. Its ability to form stable linkages with biomolecules without compromising their functionality makes it a subject of ongoing optimization studies. These interdisciplinary connections underscore why searches for triazole-based linkers and carbamate protecting strategies frequently lead to this molecule in scientific literature databases.
In summary, tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate represents a nexus of innovation across multiple scientific domains. Its adaptability to both small-molecule therapeutics and functional materials ensures sustained research interest, while its synthetic accessibility caters to industrial scalability. As the scientific community prioritizes structure-activity relationship (SAR) studies and atom-economical processes, this compound's profile will undoubtedly continue to rise in both academic and commercial spheres.
1936652-91-3 (tert-butyl N-2-(3-cyano-1H-1,2,4-triazol-1-yl)ethylcarbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)